Product packaging for dTAGV-1 hydrochloride(Cat. No.:)

dTAGV-1 hydrochloride

Cat. No.: B12371397
M. Wt: 1284.0 g/mol
InChI Key: WZEDGWVEEAWMSD-LNVAYBNASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation Strategies in Chemical Biology

The field of targeted protein degradation has rapidly evolved from initial concepts to a variety of sophisticated strategies. Early discoveries centered on molecular glues, small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. nih.govjci.org A prime example is the mechanism of thalidomide (B1683933) and its analogs, which redirect the Cereblon (CRBN) E3 ligase to degrade specific transcription factors. jci.org

This was followed by the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules consisting of a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker. jci.orgmdpi.com PROTACs act as a bridge, bringing the target protein and the E3 ligase into close proximity to trigger ubiquitination and subsequent degradation by the proteasome. mdpi.combio-techne.com The modular nature of PROTACs allows for a more rational design compared to the serendipitous discovery of molecular glues. jci.org

More recent innovations have expanded the scope of TPD beyond intracellular proteins. Technologies like Lysosome-Targeting Chimeras (LYTACs) and Antibody-based PROTACs (AbTACs) have been developed to degrade extracellular and membrane-bound proteins by utilizing the endosomal-lysosomal pathway. thno.org Other emerging strategies include Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs), which leverage the autophagy pathway for protein clearance. thno.orgnih.gov This continuous evolution underscores the broad applicability and therapeutic promise of TPD.

Foundational Principles of the Degradation Tag (dTAG) System

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). Unlike conventional PROTACs that require a specific ligand for the target protein, the dTAG system circumvents this by fusing the POI to a mutated version of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V). nih.gov This fusion can be achieved through genetic methods like CRISPR-Cas9-mediated knock-in or lentiviral transgene expression. creative-biogene.comrndsystems.com

The system's second component is a heterobifunctional dTAG molecule. This molecule contains a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase. bio-techne.com The formation of this ternary complex between the FKBP12F36V-tagged POI, the dTAG molecule, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome. bio-techne.com A key advantage of the dTAG system is its "on-target" nature, as the dTAG molecule is designed to be inert in the absence of the FKBP12F36V tag. nih.gov This provides precise temporal control over protein levels, which can be modulated by the concentration of the dTAG molecule and reversed upon its withdrawal. tocris.com

Positioning of dTAGV-1 (hydrochloride) as a VHL-Recruiting Degrader within the dTAG Platform

dTAGV-1 is a key component of the dTAG platform, specifically designed as a potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rndsystems.combiorxiv.org While earlier dTAG molecules, such as dTAG-13, recruit the CRBN E3 ligase, dTAGV-1 expands the system's utility by engaging a different E3 ligase pathway. bio-techne.comcreative-biogene.com This is significant because the efficiency of degradation can be cell-type or target-protein dependent, and having options for E3 ligase recruitment can overcome limitations. biorxiv.orgbiologists.com

dTAGV-1 is a heterobifunctional molecule composed of a ligand that selectively binds to the FKBP12F36V tag and a VHL-binding ligand, connected by a linker. rndsystems.combio-techne.com The hydrochloride salt form of dTAGV-1 is often used for in vivo studies due to its favorable pharmacokinetic properties. biologists.comglpbio.com

The development of dTAGV-1 addressed the need for a VHL-recruiting degrader within the dTAG system, offering an alternative to CRBN-based degraders. biorxiv.orgbiologists.com This allows for comparative studies of E3 ligase biology and provides a solution for degrading proteins that may be resistant to CRBN-mediated degradation. biorxiv.org Furthermore, the availability of both VHL and CRBN-recruiting dTAG molecules enables combinatorial studies, where two different tagged proteins can be degraded simultaneously without competition for the same E3 ligase. biorxiv.org

Research Findings on dTAGV-1

The following tables summarize key data regarding the properties and performance of dTAGV-1.

Table 1: Chemical and Physical Properties of dTAGV-1

Property Value Source
Molecular Formula C68H90N6O14S nih.gov
Molecular Weight 1247.5 g/mol nih.gov
CAS Number 2451573-86-5 nih.gov

| Solubility | Soluble to 100 mM in DMSO | rndsystems.com |

Table 2: In Vitro Performance of dTAGV-1

Parameter Observation Source
Selectivity Induces potent degradation of FKBP12F36V-Nluc with no effect on wild-type FKBP12WT-Nluc in 293FT cells. medchemexpress.com medchemexpress.com
Mechanism of Action Degradation of FKBP12F36V-KRASG12V is rescued by VHL knockout, proteasome inhibitors, or Nedd8 activating enzyme inhibitors. biorxiv.org biorxiv.org
Specificity Quantitative mass spectrometry showed that only the tagged protein (LACZ-FKBP12F36V) was significantly degraded in the proteome upon treatment. biorxiv.org biorxiv.org

| Negative Control | The diastereomer dTAGV-1-NEG, which cannot bind VHL, shows no degradation activity. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |

Table 3: In Vivo Performance of dTAGV-1 (hydrochloride)

Parameter Observation Source
Efficacy Induces degradation of FKBP12F36V-Nluc in mice. medchemexpress.com A single injection can lead to degradation for up to 28 hours. biologists.commedchemexpress.com biologists.commedchemexpress.commedchemexpress.com
Pharmacokinetics (10 mg/kg, i.p. in mice) T½ = 4.43 h; Cmax = 2123 ng/mL; AUCinf = 18517 hr*ng/mL. glpbio.com glpbio.com

| Improved Properties | dTAGV-1 is reported to have improved pharmacokinetic and pharmacodynamic properties for in vivo applications compared to some earlier dTAG molecules. biorxiv.orgbiologists.com | biorxiv.orgbiologists.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H91ClN6O14S B12371397 dTAGV-1 hydrochloride

Properties

Molecular Formula

C68H91ClN6O14S

Molecular Weight

1284.0 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1

InChI Key

WZEDGWVEEAWMSD-LNVAYBNASA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

Origin of Product

United States

Molecular and Cellular Mechanisms of Dtagv 1 Hydrochloride Induced Degradation

Heterobifunctional Architecture and Ligand Components

dTAGV-1 (hydrochloride) is a proteolysis-targeting chimera (PROTAC), a type of heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. rndsystems.commedchemexpress.comresearchgate.net This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the proteasome. rndsystems.comresearchgate.net The architecture of dTAGV-1 consists of three key components: a ligand that binds to the FKBP12(F36V) tag, a ligand that recruits the VHL E3 ligase, and a chemical linker that connects these two moieties. medchemexpress.comtocris.combio-techne.com

A non-functional version of the degrader, dTAGV-1-NEG, serves as a crucial negative control in experiments. This molecule is a diastereomer of dTAGV-1 and is incapable of binding to and recruiting the VHL E3 ligase, thus preventing the degradation of the target protein. biorxiv.orgnih.govbiorxiv.org This control helps to confirm that the observed degradation is a direct result of the VHL-mediated pathway initiated by dTAGV-1. biorxiv.orgresearchgate.net

ComponentDescriptionReference
FKBP12(F36V) Ligand A synthetic ligand, ortho-AP1867, that selectively binds to the F36V mutant of the FKBP12 protein. biorxiv.orgmdpi.com
VHL Ligand A small molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. medchemexpress.comtocris.com
Linker A chemical linker that connects the FKBP12(F36V) and VHL ligands, optimizing the formation of a stable ternary complex. biorxiv.orgrackcdn.com
dTAGV-1-NEG A negative control molecule, a diastereomer of dTAGV-1, that does not bind to VHL and therefore does not induce degradation. biorxiv.orgnih.gov

Specificity of the FKBP12(F36V) Ligand Engagement

The dTAG system's specificity relies on the engineered interaction between the dTAG molecule and the FKBP12(F36V) mutant protein. nih.govmdpi.com The wild-type FKBP12 protein is not recognized by dTAGV-1, ensuring that only the tagged protein of interest is targeted for degradation. biorxiv.orgnih.gov This selectivity is achieved through a "bump-and-hole" strategy, where the F36V mutation in FKBP12 creates a pocket that accommodates a corresponding "bump" on the synthetic ligand, a derivative of AP1867. biorxiv.orgmdpi.com This precise molecular recognition ensures that dTAGV-1 exclusively engages with the FKBP12(F36V)-tagged protein, leaving the endogenous wild-type FKBP12 and other cellular proteins unaffected. biorxiv.orgnih.gov

Recruitment of the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex

The second critical interaction for dTAGV-1's function is the recruitment of the VHL E3 ubiquitin ligase complex. biorxiv.orgnih.gov This complex is a key component of the ubiquitin-proteasome system and is responsible for recognizing specific substrates for ubiquitination. researchgate.netresearchgate.net The VHL complex itself is composed of several proteins, including VHL, Elongin B, Elongin C, and Cullin 2 (CUL2). mdpi.comresearchgate.net The dTAGV-1 molecule contains a ligand that specifically binds to the VHL protein, effectively hijacking this entire complex and bringing it to the FKBP12(F36V)-tagged target protein. biorxiv.orgtocris.com The recruitment of VHL is essential for the subsequent ubiquitination and degradation of the target protein; in the absence of VHL, dTAGV-1 is unable to induce degradation. researchgate.net

Role of the Interconnecting Linker in Ternary Complex Formation

The linker connecting the FKBP12(F36V) and VHL ligands is not merely a passive spacer but plays a crucial role in the efficiency of degradation. rackcdn.comrsc.org The length and chemical composition of the linker are critical for the stable formation of the ternary complex, which consists of the dTAGV-1 molecule, the FKBP12(F36V)-tagged protein, and the VHL E3 ligase complex. rndsystems.comrsc.org An optimal linker facilitates the correct orientation and proximity of the E3 ligase and the target protein, which is necessary for efficient ubiquitin transfer. rsc.orgsemanticscholar.org Studies have shown that variations in linker length and composition, such as using polyethylene (B3416737) glycol (PEG) linkers versus all-carbon linkers, can significantly impact the degradation efficiency of different target proteins. researchgate.net This highlights the importance of linker optimization in the design of effective PROTACs like dTAGV-1.

Dynamics of Ternary Complex Assembly and Stabilization

The formation of a stable ternary complex is the cornerstone of dTAGV-1's mechanism. rndsystems.comrsc.org This complex brings the ubiquitin-conjugating enzyme (E2) associated with the VHL E3 ligase into close proximity with the FKBP12(F36V)-tagged substrate. researchgate.net The stability of this complex is influenced by cooperative binding effects between the components. The binding of one ligand can enhance the binding affinity of the other, leading to a more stable and long-lived ternary complex, which in turn leads to more efficient degradation. The dynamics of this assembly are critical, as a transient or improperly formed complex will not result in effective ubiquitination. Computational modeling and biophysical assays are used to understand and predict the most favorable conformations for these ternary complexes. rsc.org

Ubiquitin-Proteasome System Hijacking by dTAGV-1 (hydrochloride)

dTAGV-1 functions by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). researchgate.netresearchgate.net The UPS is a tightly regulated pathway responsible for the removal of misfolded or no-longer-needed proteins. By artificially bringing a target protein to a VHL E3 ligase, dTAGV-1 bypasses the natural substrate recognition mechanisms of the UPS. biorxiv.orgrndsystems.com This hijacking leads to the target protein being marked for destruction by the proteasome, a large protein complex that degrades ubiquitinated proteins. rndsystems.com The degradation of the target protein can be blocked by inhibitors of the proteasome (e.g., carfilzomib) or inhibitors of the neddylation pathway (e.g., MLN4924), which is required for the activation of cullin-RING E3 ligases like VHL. biorxiv.orgresearchgate.net This confirms that dTAGV-1-mediated degradation proceeds through the canonical UPS pathway.

Polyubiquitination of FKBP12(F36V)-Tagged Substrates

Once the stable ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the FKBP12(F36V)-tagged target protein. rndsystems.comresearchgate.netsemanticscholar.org This process, known as polyubiquitination, involves the formation of a chain of ubiquitin molecules on the substrate. semanticscholar.org This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then binds to the tagged protein and degrades it into small peptides. rndsystems.com The dTAGV-1 molecule, having catalyzed this event, is then released and can go on to recruit another target protein and E3 ligase, acting in a catalytic manner. rndsystems.combio-techne.com

Proteasome-Dependent Degradation Pathway Activation

The primary mechanism by which dTAGV-1 (hydrochloride) eliminates target proteins is through the activation of the cellular proteasome-dependent degradation pathway. researchgate.net This process is initiated by the formation of a ternary complex consisting of the dTAGV-1 molecule, the FKBP12F36V-tagged target protein, and the VHL E3 ubiquitin ligase complex. biorxiv.orgresearchgate.net The formation of this complex is a critical step that effectively hijacks the endogenous protein degradation machinery. nih.govnih.gov

Once the ternary complex is formed, the VHL E3 ligase enzymatic activity is directed towards the FKBP12F36V-fusion protein. creative-biogene.com This results in the polyubiquitination of the target protein, a process where multiple ubiquitin molecules are covalently attached. acs.orgbio-techne.com This polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. researchgate.netresearchgate.net The proteasome then recognizes and degrades the tagged protein, while the dTAGV-1 molecule can be released to engage another target protein molecule. bio-techne.com

The dependence of dTAGV-1-mediated degradation on the proteasome has been experimentally validated. For instance, treatment of cells with proteasome inhibitors, such as bortezomib, has been shown to block the degradation of target proteins induced by dTAG molecules, confirming the essential role of the proteasome in this process. researchgate.net

Table 1: Experimental Evidence for Proteasome-Dependent Degradation

Cell Line Target Protein Treatment Outcome Reference
Primary Human Keratinocytes Endogenous Proteins Bortezomib (10 µM) Inhibition of proteasome-dependent degradation researchgate.net
NTERT2G1 Keratinocytes dTAG-NLRP1 dTAGV-1 Induction of NLRP1 degradation researchgate.net

Catalytic Nature of dTAGV-1 (hydrochloride) Action

A key feature of dTAGV-1 (hydrochloride) is its catalytic mode of action. bio-techne.combio-techne.com Unlike traditional inhibitors that bind to and block the function of a target protein in a one-to-one stoichiometric manner, dTAGV-1 acts as a facilitator, bringing the target protein and the E3 ligase together. creative-biogene.com After the target protein is ubiquitinated and targeted for degradation, the dTAGV-1 molecule is released and can go on to induce the degradation of multiple target protein molecules. bio-techne.combio-techne.com

This catalytic activity means that sub-stoichiometric concentrations of dTAGV-1 are sufficient to achieve significant and sustained degradation of the target protein. bio-techne.com This high efficiency is a major advantage of PROTAC technology, allowing for potent biological effects at low compound concentrations. acs.org The ability of dTAGV-1 to repeatedly engage and direct the ubiquitination of target molecules underscores its efficacy as a tool for protein knockdown. bio-techne.com

The catalytic nature of dTAGV-1 has been demonstrated in various studies where low nanomolar concentrations of the compound lead to rapid and complete degradation of the target protein. nih.govbiologists.com For example, in one study, complete degradation of a target protein in a myeloid progenitor cell line was achieved in about one hour. tocris.com This rapid and efficient degradation is a direct consequence of the catalytic cycle of ternary complex formation, ubiquitination, and release. bio-techne.comcreative-biogene.com

Advanced Methodologies for Research Application of Dtagv 1 Hydrochloride

Genetic Engineering for FKBP12(F36V) Tagging of Target Proteins

To utilize the dTAGV-1 compound, the target protein of interest must first be tagged with the mutant FKBP12(F36V) protein. This is achieved through genetic engineering techniques that fuse the coding sequence of FKBP12(F36V) in-frame with the gene of the target protein. Two primary strategies are employed for this purpose: CRISPR/Cas9-mediated knock-in and lentiviral transgene expression. bio-techne.com

CRISPR/Cas9-Mediated Locus-Specific Knock-in Strategies

CRISPR/Cas9 technology allows for the precise insertion of the FKBP12(F36V) tag into the endogenous locus of a target gene. creative-biogene.com This knock-in strategy is advantageous as it maintains the endogenous regulation of the target protein's expression, ensuring that the fusion protein is expressed at physiological levels. nih.gov

The process typically involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific site in the genome, usually near the start or stop codon of the target gene. A donor DNA template containing the FKBP12(F36V) sequence flanked by homology arms that match the sequences surrounding the cut site is also introduced into the cells. The cell's natural homology-directed repair (HDR) pathway then incorporates the tag into the genome. researchgate.net This method has been successfully used to tag a variety of proteins, such as FOXO1 and BRCA1, enabling the study of their acute depletion. researchgate.net

Lentiviral Transgene Expression Systems for Conditional Tagging

As an alternative to endogenous tagging, lentiviral vectors can be used to introduce a transgene encoding the FKBP12(F36V)-fusion protein into cells. nih.gov This method is often faster and technically less demanding than CRISPR-mediated knock-in. It is particularly useful for establishing stable cell lines that exogenously express the tagged protein of interest.

Lentiviral systems are capable of infecting a wide range of cell types, including non-dividing cells, and integrating the transgene into the host genome for stable, long-term expression. nih.gov This approach has been widely used to generate various fusion chimeras to validate the dTAG system across diverse protein classes, including nuclear and cytoplasmic proteins such as KRAS(G12V) and EZH2. nih.gov Commercially available plasmid vectors facilitate the cloning and lentiviral expression of FKBP12(F36V) fusions. tocris.com

Quantitative Analysis of Protein Degradation Kinetics and Efficacy

Following the successful tagging of a target protein, it is essential to quantitatively assess the degradation induced by dTAGV-1. Several robust methodologies are employed to measure the kinetics and efficacy of protein depletion, providing critical data on the system's performance.

Immunoblotting-Based Assessment of Protein Abundance

Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify changes in the abundance of a specific protein within a complex mixture. nih.gov In the context of the dTAG system, researchers treat the engineered cells with dTAGV-1 over a time course and then lyse the cells to prepare protein extracts. The lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein or the tag itself.

This method allows for the direct visualization of the decrease in the target protein's level following dTAGV-1 treatment. researchgate.net For instance, studies have used immunoblotting to show rapid and time-dependent degradation of the FKBP12(F36V)-KRAS(G12V) fusion protein in PATU-8902 cells. researchgate.netnih.gov The results can be quantified by densitometry to determine the percentage of protein remaining at different time points and concentrations of the degrader.

Table 1: Immunoblot analysis of FKBP12(F36V)-KRAS(G12V) degradation in PATU-8902 cells treated with 500 nM dTAGV-1 over time. Data is representative of published findings. researchgate.netnih.gov
Treatment Time (hours)Relative Protein Abundance (%)Notes
0100Baseline level before treatment (DMSO control).
1~60Degradation is initiated within the first hour.
4~20Pronounced degradation observed.
8<10Near-complete degradation of the target protein.
24<5Sustained degradation over a 24-hour period.

Bioluminescence Reporter Assays for Real-Time In Vivo Degradation Monitoring

For high-throughput screening and real-time monitoring of protein degradation, bioluminescence reporter assays are highly effective. nih.gov This method involves fusing the FKBP12(F36V) tag to a luciferase enzyme, such as NanoLuc (Nluc). When the fusion protein is expressed in cells, the level of protein can be quantified by measuring the light output after the addition of a substrate.

Treatment with dTAGV-1 leads to the degradation of the FKBP12(F36V)-Nluc fusion protein, resulting in a corresponding decrease in the bioluminescent signal. biorxiv.orgresearchgate.net This assay is highly sensitive and can be performed in multi-well plates, making it suitable for screening compound libraries or optimizing degrader concentrations. medchemexpress.com Furthermore, this technique has been adapted for non-invasive in vivo imaging in animal models, allowing researchers to monitor protein degradation in real-time within a living organism. researchgate.netnih.gov

Table 2: In vivo bioluminescence imaging of luc-FKBP12(F36V) in mice following treatment with dTAGV-1. Data reflects typical results from such experiments. researchgate.netnih.gov
DayTreatmentNormalized Total Flux (Photons/sec)% of Baseline
0Baseline1.0 x 10^8100%
1dTAGV-12.5 x 10^725%
2dTAGV-11.5 x 10^715%
3dTAGV-11.1 x 10^711%
4No Treatment5.0 x 10^750% (Signal recovery)

Quantitative Mass Spectrometry-Based Proteomics for Degradation Profiling

Quantitative mass spectrometry provides the most comprehensive and unbiased method for analyzing protein degradation. nih.gov This technique allows for the identification and quantification of thousands of proteins across the entire proteome simultaneously. By comparing the proteomes of cells treated with dTAGV-1 versus a vehicle control, researchers can confirm the selectivity of the degradation.

Multiplexed quantitative proteomics has demonstrated the exquisite selectivity of the dTAG system. biorxiv.org In experiments with PATU-8902 cells expressing LACZ-FKBP12(F36V), treatment with dTAGV-1 resulted in the significant and sole degradation of the tagged protein out of thousands of quantified proteins. biorxiv.orgnih.gov This powerful approach not only validates the specificity of dTAGV-1 but also enables the discovery of downstream effects of the target protein's depletion by profiling changes in the broader proteome. biorxiv.orgnih.gov

Table 3: Summary of quantitative mass spectrometry results from PATU-8902 LACZ-FKBP12(F36V) cells treated with 500 nM dTAGV-1 for 4 hours. biorxiv.orgnih.gov
ProteinFold Change (dTAGV-1 vs. DMSO)P-valueSignificance
LACZ-FKBP12(F36V)< -2.0< 0.001Significantly Degraded
Total ProteomeNo significant change> 0.05No off-target degradation observed

Dissection of Degradation Pathway Dependence

To confirm that the degradation of an FKBP12F36V-tagged protein of interest (POI) by dTAGV-1 proceeds through the intended ubiquitin-proteasome pathway via the VHL E3 ligase, a series of mechanistic studies are employed. These experiments are crucial for validating that the observed phenotype is a direct result of targeted degradation.

The canonical endpoint for proteins targeted by PROTACs like dTAGV-1 is degradation by the 26S proteasome. To verify this, cells are pre-treated with a proteasome inhibitor before the addition of dTAGV-1. If dTAGV-1's activity is proteasome-dependent, this pre-treatment should prevent the degradation of the target protein.

In studies involving the degradation of the oncogenic driver KRASG12V fused to FKBP12F36V, pre-treatment with the proteasome inhibitor carfilzomib (B1684676) was shown to rescue the rapid degradation induced by dTAGV-1. nih.govbiorxiv.org This result confirms that the final step of protein elimination mediated by dTAGV-1 occurs via the proteasome.

ConditionTarget Protein LevelImplication
dTAGV-1 TreatmentDecreasedSuccessful target degradation.
Carfilzomib + dTAGV-1Maintained/RestoredDegradation is proteasome-dependent. nih.gov

dTAGV-1 is designed to co-opt the VHL E3 ligase, which is a member of the cullin-RING ligase (CRL) family. researchgate.net The activity of CRLs is dependent on the neddylation of the cullin subunit, a process initiated by the Nedd8 Activating Enzyme (NAE). nih.govnih.gov Pharmacological inhibition of NAE prevents the activation of the E3 ligase complex, thereby blocking the degradation of target proteins.

The NAE inhibitor MLN4924 (pevonedistat) is a well-characterized tool for this purpose. nih.gov Research has demonstrated that pre-treating cells with MLN4924 effectively rescues the dTAGV-1-mediated degradation of target proteins such as KRASG12V. nih.govbiorxiv.org This finding substantiates that the degradation is dependent on the activity of a neddylation-dependent E3 ligase, consistent with the recruitment of the VHL-CRL complex.

ConditionTarget Protein LevelImplication
dTAGV-1 TreatmentDecreasedSuccessful target degradation.
MLN4924 + dTAGV-1Maintained/RestoredDegradation is dependent on NAE activity and a functional Cullin-RING E3 Ligase. nih.gov

The most direct method to confirm the specific E3 ligase recruited by a degrader is through genetic knockout of a key component of that ligase. Since dTAGV-1 contains a VHL-binding ligand, its activity should be completely abrogated in cells lacking VHL.

Experiments have validated this dependency by utilizing VHL knockout (KO) cell lines. In these VHL KO cells, dTAGV-1 fails to induce the degradation of the FKBP12F36V-tagged target protein. nih.govbiorxiv.org This provides definitive evidence that dTAGV-1's mechanism of action is exclusively dependent on the presence of the VHL E3 ligase. As a further control, the diastereomer dTAGV-1-NEG, which is incapable of binding to VHL, shows no degradation activity, reinforcing the necessity of the specific interaction between the degrader and VHL. biorxiv.orgmedchemexpress.com

Cell Line GenotypedTAGV-1 Treatment Effect on TargetImplication
Wild-TypeDegradationdTAGV-1 is active.
VHL KnockoutNo DegradationdTAGV-1 activity is strictly VHL-dependent. nih.gov

Functional Consequence Assessment in Cellular Models

Once the mechanism of dTAGV-1-mediated degradation is validated, the system can be applied to investigate the biological consequences of rapidly depleting a specific protein. This allows researchers to link protein function to cellular phenotypes with high temporal resolution.

The acute removal of a target protein, particularly one involved in signaling cascades like the oncoprotein KRASG12V, is expected to cause rapid changes in downstream pathway activity. Following dTAGV-1 treatment, researchers can monitor these effects using methods like immunoblotting or mass spectrometry-based proteomics.

In cellular models of pancreatic ductal adenocarcinoma (PDAC), the degradation of FKBP12F36V-KRASG12V by dTAGV-1 resulted in an expected collapse in downstream cellular signaling. nih.govbiorxiv.org Similarly, in Ewing sarcoma models, the degradation of the fusion oncogene EWS/FLI led to a rapid alteration of its downstream target proteins. nih.gov These studies showcase the utility of dTAGV-1 in dissecting the immediate signaling consequences of ablating a key pathogenic protein.

A common application of targeted protein degradation is to assess a protein's role in cell growth and survival, which is particularly relevant for cancer target validation. Various assays that measure metabolic activity or ATP levels, such as the CellTiter-Glo® assay, are used to quantify changes in cell proliferation and viability following target degradation. biorxiv.org

The dTAGV-1-mediated degradation of FKBP12F36V-KRASG12V led to diminished cell proliferation in both 2D-monolayer and 3D-spheroid cell culture models. nih.govbiorxiv.org Furthermore, targeting FKBP12F36V-EWS/FLI in Ewing sarcoma cells with dTAGV-1 resulted in pronounced growth defects. nih.gov These findings demonstrate that dTAGV-1 is a valuable tool for validating the functional importance of oncoproteins in maintaining the cancer cell state.

Target ProteinCellular ModelObserved Functional Consequence
FKBP12F36V-KRASG12VPancreatic Ductal AdenocarcinomaCollapse in downstream signaling; diminished cell proliferation. nih.govbiorxiv.org
FKBP12F36V-EWS/FLIEwing SarcomaAltered downstream target expression; pronounced growth defects. nih.gov

Transcriptomic Profiling (e.g., RNA-Seq) for Gene Expression Changes

The application of dTAGV-1 (hydrochloride) in conjunction with transcriptomic profiling, such as RNA-Sequencing (RNA-Seq), allows for a precise, global analysis of gene expression changes following the acute degradation of a target protein. This methodology is critical for elucidating the direct and immediate downstream transcriptional consequences of protein loss, distinguishing them from secondary or adaptive cellular responses that can confound studies using slower methods like RNA interference (RNAi) or CRISPR-based gene knockout. nih.gov

A practical application of this is seen in studies of the MYC oncoprotein. In engineered BIN-67 cells, where endogenous MYC was tagged with FKBP12F36V, treatment with dTAGV-1 led to the complete depletion of the MYC fusion protein. researchgate.net Subsequent RNA-Seq analysis at 24 hours post-treatment revealed significant alterations in the transcriptome. researchgate.net An analysis comparing dTAGV-1-treated samples to those treated with a negative control compound (dTAGV-1-NEG) identified thousands of genes with significant expression changes. Specifically, approximately 2,900 genes showed increased expression, while around 3,200 genes exhibited decreased expression following MYC depletion. researchgate.net This demonstrates the power of coupling dTAGV-1-mediated degradation with RNA-Seq to map the direct transcriptional networks regulated by a specific protein of interest. researchgate.net The high selectivity of dTAGV-1 ensures that the observed transcriptomic changes can be confidently attributed to the degradation of the target protein, as proteomics has confirmed that only the tagged protein is significantly degraded. nih.govbiorxiv.org

FeatureDescriptionReference
Methodology RNA-Sequencing (RNA-Seq) following dTAGV-1 induced protein degradation. researchgate.net
Cell Line Example BIN-67 cells with FKBP12F36V-tagged endogenous MYC. researchgate.net
Outcome Identification of direct downstream transcriptional changes upon target protein loss. researchgate.net
Example Finding Depletion of MYC resulted in ~2,900 upregulated and ~3,200 downregulated genes. researchgate.net
Advantage Allows for the study of immediate transcriptional consequences, avoiding long-term adaptive responses. nih.gov

Comparative Studies with Other Conditional Protein Degradation Systems

The dTAG system, utilizing molecules like dTAGV-1, is one of several technologies developed for the conditional control of protein levels. Its performance and applicability are often evaluated in comparison to other degron-based systems. These comparisons typically focus on parameters such as degradation kinetics, efficiency, reversibility, specificity, and the technical requirements for implementation.

Comparative Analysis with Cereblon-Recruiting dTAG Molecules (e.g., dTAG-13)

dTAGV-1 and dTAG-13 are both part of the dTAG platform but function by co-opting different E3 ubiquitin ligases. researchgate.netmdpi.com dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase complex, whereas dTAG-13 recruits Cereblon (CRBN). nih.govresearchgate.netmdpi.com This fundamental difference allows for orthogonal and combinatorial studies and provides a solution for overcoming context-specific limitations of either ligase pathway. nih.govbiorxiv.org

The choice between a VHL-recruiting or CRBN-recruiting dTAG molecule can be critical, as some target proteins may be resistant to degradation via one E3 ligase but susceptible to the other. For instance, the fusion protein EWS/FLI, a driver of Ewing sarcoma, was found to be recalcitrant to CRBN-mediated degradation but was effectively degraded by the VHL-recruiting dTAGV-1. nih.govmdpi.com This highlights a key advantage of having both systems available. nih.govmdpi.com

In some cellular contexts, the degradation efficiency of dTAGV-1 and dTAG-13 can differ. For example, in HCT116 cells, dTAG-13 was found to be inefficient at depleting a reporter protein, potentially due to lower expression levels of the CRBN E3 ligase components in that cell line. biorxiv.orgnih.gov In contrast, dTAGV-1 achieved almost complete depletion in the same cells. biorxiv.org Conversely, in other cell lines, both molecules can induce potent degradation of control fusion proteins like FKBP12F36V-GFP, indicating that both the CRBN and VHL pathways are accessible. nih.gov Studies have also shown that dTAGV-1 can exhibit an improved duration of degradation compared to dTAG-13 in certain in vivo models. nih.gov

FeaturedTAGV-1 (hydrochloride)dTAG-13Reference
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN) nih.govresearchgate.netmdpi.com
Mechanism Promotes ternary complex formation between the FKBP12F36V-tagged target, dTAGV-1, and the VHL complex.Promotes ternary complex formation between the FKBP12F36V-tagged target, dTAG-13, and the CRBN complex. nih.govaddgene.org
Key Advantage Can degrade targets resistant to CRBN-mediated degradation (e.g., EWS/FLI).Provides an alternative E3 ligase pathway to VHL. nih.govmdpi.com
Performance Note May show greater efficacy in cell lines with low CRBN expression.May be less effective in cell lines with low CRBN expression (e.g., HCT116). biorxiv.orgnih.gov
In Vivo Profile Has demonstrated improved duration of degradation in some models.Effective in vivo, but duration may differ from dTAGV-1. nih.govmdpi.com

Evaluation against Auxin-Inducible Degron (AID) Systems

The Auxin-Inducible Degron (AID) system is another widely used technology for rapid protein depletion. researchgate.net It originates from a plant hormone signaling pathway and requires the expression of an exogenous plant F-box protein, such as TIR1, in the host cells. nih.govtandfonline.com Upon addition of the plant hormone auxin (or a more potent analog like 5-Ph-IAA for the improved AID2 system), the F-box protein recruits the AID-tagged protein of interest to the endogenous cellular SCF E3 ligase complex for degradation. biorxiv.orgtandfonline.com

A key practical difference is that the dTAG system typically requires only a single genetic modification (tagging the protein of interest with FKBP12F36V) as it utilizes endogenous E3 ligases. tandfonline.com The AID system traditionally requires two genetic modifications: tagging the target protein and expressing the plant-derived F-box protein. tandfonline.com

Regarding performance, both systems can achieve rapid and potent protein degradation. tandfonline.com A direct comparison of depletion kinetics for a GFP reporter in hTERT-RPE1 cells showed the half-life (T1/2) of depletion to be 13 minutes for the AID2 system, while it was 62 minutes for the dTAG system using dTAGV-1. biorxiv.org This suggests that in this specific context, the AID2 system can be faster. However, the degradation kinetics of the dTAG system are often sufficient for many biological questions, with pronounced degradation observed within one hour for many targets. nih.gov Both systems are generally reversible, with protein levels recovering after the removal of the small molecule inducer. tandfonline.comaddgene.org

FeaturedTAGV-1 (dTAG System)Auxin-Inducible Degron (AID/AID2 System)Reference
Origin Synthetic chemical biology system.Plant-based hormone signaling pathway. nih.govtandfonline.com
Required Components FKBP12F36V-tagged protein, dTAGV-1 molecule.AID-tagged protein, exogenous F-box protein (e.g., TIR1), auxin or analog. nih.govtandfonline.com
Genetic Modification Typically one (tagging of the target protein).Typically two (tagging of target and expression of F-box protein). tandfonline.com
E3 Ligase Endogenous VHL (or CRBN for dTAG-13).Endogenous SCF complex, recruited by exogenous F-box protein. nih.govtandfonline.com
Depletion Kinetics (T1/2) ~62 minutes (for a GFP reporter in hTERT-RPE1 cells).~13 minutes (for a GFP reporter in hTERT-RPE1 cells with AID2). biorxiv.org
Reversibility Yes, upon washout of dTAGV-1.Yes, upon washout of auxin. tandfonline.comaddgene.org

Benchmarking with BromoTag and Other Degron-Based Methodologies

BromoTag is another PROTAC-based degron system that functions similarly to dTAG. biorxiv.orgnih.gov It utilizes a mutated BET bromodomain (Brd4BD2 L387A) as the degron tag. bio-techne.com A specific degrader molecule, AGB1, recruits the BromoTag-fused protein to the VHL E3 ligase for degradation. biorxiv.org

Since both dTAGV-1 and the BromoTag degrader AGB1 recruit the same E3 ligase (VHL), they offer a direct comparison of the efficiency of the tag-ligand pair. biorxiv.orgbio-techne.com In a comparative study using a GFP reporter in hTERT-RPE1 cells, the depletion kinetics were measured, showing a half-life of 42 minutes for BromoTag, compared to 62 minutes for dTAG (with dTAGV-1). biorxiv.org In HCT116 cells, dTAGV-1 appeared more potent, achieving near-complete depletion at lower concentrations than AGB1 for the BromoTag system. biorxiv.org

Another system, the small molecule-assisted shutoff (SMASh) tag, functions differently by combining a degron with a viral protease. nih.govaddgene.org In the absence of a stabilizing drug, the protease cleaves itself and the degron from the protein of interest. Addition of a protease inhibitor prevents this cleavage, keeping the degron attached and leading to the degradation of the entire fusion protein. addgene.org Compared to dTAG, SMASh involves a larger tag and a mechanism that relies on inhibiting cleavage rather than inducing proximity. nih.govaddgene.org The dTAG system's direct, catalytic mode of action and the small size of the FKBP12F36V tag are often considered advantages. nih.govaddgene.org

SystemDegron TagSmall MoleculeE3 Ligase RecruitedDepletion T1/2 (GFP reporter)Reference
dTAG (VHL-recruiting) FKBP12F36VdTAGV-1VHL~62 min biorxiv.orgbio-techne.com
BromoTag Brd4BD2 L387AAGB1VHL~42 min biorxiv.orgbio-techne.com
dTAG (CRBN-recruiting) FKBP12F36VdTAG-13CRBNNot specified in direct comparison addgene.orgbio-techne.com
AID2 mini-AID (mAID)5-Ph-IAASCF (via exogenous TIR1)~13 min biorxiv.orgnih.gov

Compound Reference Table

Preclinical Research Discoveries Utilizing Dtagv 1 Hydrochloride

Oncogene Degradation and Cancer Biology Research

The dTAG system, particularly with the in vivo-compatible dTAGV-1, has become a powerful tool for cancer research. By enabling the acute depletion of oncogenic driver proteins, it allows researchers to validate cancer targets and investigate the immediate consequences of their loss, providing insights that are often unobtainable with slower genetic perturbation methods. nih.govresearchgate.net

Targeted Degradation of Oncogenic KRAS(G12V) and Associated Phenotypic Reversion

The oncogene KRAS is frequently mutated in various cancers, with the G12V mutation being a common driver, particularly in pancreatic ductal adenocarcinoma (PDAC) and lung adenocarcinoma. biorxiv.orgnih.gov The dTAG system has been instrumental in studying the consequences of acute KRAS(G12V) loss. Researchers have engineered cancer cells to express KRAS(G12V) fused to the FKBP12F36V tag. biorxiv.org

Treatment of these cells with dTAGV-1 leads to rapid and potent degradation of the FKBP12F36V-KRAS(G12V) fusion protein. biorxiv.orgresearchgate.net This degradation is dependent on the VHL E3 ligase, as demonstrated by the rescue of KRAS(G12V) levels in VHL knockout cells or through pretreatment with inhibitors of the proteasome or neddylation pathway. biorxiv.org The acute depletion of KRAS(G12V) results in a swift blockade of downstream signaling pathways, notably the MAPK pathway, as evidenced by reduced levels of phosphorylated ERK (p-ERK). nih.govtargetmol.com

Functionally, this targeted degradation leads to a reversal of the cancerous phenotype. In cell culture models, dTAGV-1 treatment induces proliferation arrest and apoptosis. biorxiv.orgbiorxiv.org In vivo studies using mouse models of lung adenocarcinoma have shown that systemic administration of dTAGV-1 effectively degrades the oncoprotein in tumor tissues. researchgate.netnih.gov This leads to significant tumor regression and prolonged survival of the tumor-bearing mice, validating oncogenic KRAS as a therapeutic target. nih.gov Furthermore, the degradation of KRAS(G12V) has been shown to remodel the tumor microenvironment, triggering a robust anti-tumor immune response characterized by the infiltration of CD8+ T cells and macrophages. nih.govresearchgate.net

Model System Key Findings Citations
PATU-8902 PDAC Cells (FKBP12F36V-KRASG12V; KRAS-/-)Rapid degradation of KRASG12V and p-ERK upon dTAGV-1 treatment. biorxiv.orgresearchgate.nettargetmol.com
293T Cells (FKBP12F36V-KRASG12V)Degradation is VHL-dependent. biorxiv.orgresearchgate.net
Lung Adenocarcinoma (LUAD) Murine ModelsdTAGV-1 treatment leads to tumor regression and prolonged survival. researchgate.netnih.gov
LUAD Murine ModelsKRASG12V degradation induces anti-tumor immune responses, including T-cell infiltration. nih.govresearchgate.net
RAS-less Mouse Embryonic Fibroblasts (MEFs)Acute degradation of KRASG12V blocks downstream signaling and arrests proliferation. biorxiv.orgbiorxiv.org

Inducible Degradation of EWS/FLI Fusion Proteins in Sarcoma Pathogenesis Studies

Ewing sarcoma is an aggressive pediatric cancer of the bone and soft tissue, predominantly driven by a chromosomal translocation that creates the EWS/FLI fusion oncoprotein. mdpi.comnih.gov This aberrant transcription factor is critical for tumor maintenance, making it a key therapeutic target. nih.gov However, directly inhibiting such transcription factors with small molecules has proven difficult.

The dTAG technology provided a novel approach to modulate EWS/FLI levels with high temporal control. nih.gov Interestingly, studies revealed a context-specific difference in the effectiveness of dTAG molecules. While the CRBN-recruiting degrader dTAG-13 was ineffective, the VHL-recruiting dTAGV-1 successfully induced potent degradation of the FKBP12F36V-EWS/FLI fusion protein in Ewing sarcoma cell lines. nih.govmdpi.com

This selective degradation by dTAGV-1 rapidly altered the expression of downstream target genes and led to significant growth defects in the sarcoma cells. nih.gov These findings not only provided a powerful model system to investigate the immediate biological consequences of EWS/FLI loss but also demonstrated that targeting this fusion protein for degradation is a viable therapeutic strategy. nih.govmdpi.com The success of dTAGV-1 where dTAG-13 failed underscores the importance of having multiple E3 ligase recruiters in the dTAG toolkit to overcome resistance to degradation for certain targets. nih.goved.ac.uk

Model System Key Findings Citations
Ewing Sarcoma Cell Lines (EWS502)FKBP12F36V-EWS/FLI is resistant to degradation by CRBN-recruiting dTAG-13. nih.govmdpi.com
Ewing Sarcoma Cell Lines (EWS502)dTAGV-1 induces potent, VHL-mediated degradation of FKBP12F36V-EWS/FLI. nih.govtargetmol.comtocris.com
Ewing Sarcoma Cell Lines (FKBP12F36V-EWS/FLI)Degradation of the fusion protein inhibits cell proliferation. nih.govtocris.com
General dTAG System ComparisonHighlights the necessity of having both VHL and CRBN-recruiting PROTACs for different targets. mdpi.com

Modulation of EZH2 Levels and Epigenetic Readouts in Disease Models

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase that places the repressive H3K27me3 mark. nih.gov Overexpressed in many cancers, including late-stage prostate cancer, EZH2 is implicated in driving disease progression and therapy resistance. nih.govresearchgate.net

Using a dTAG approach to study EZH2 function allows for the separation of its catalytic (canonical) and non-catalytic (non-canonical) roles. In prostate cancer models where endogenous EZH2 was replaced with a dTAG-fused version, treatment with dTAGV-1 resulted in rapid degradation of the EZH2 protein within minutes to hours. nih.govresearchgate.net

This acute depletion allowed researchers to observe the distinct kinetics of downstream effects. While EZH2 protein levels dropped quickly, the global levels of its canonical substrate, H3K27me3, decreased much more slowly, consistent with this epigenetic mark being diluted through DNA replication over several cell cycles. nih.gov However, longer-term degradation (e.g., 9 days) did lead to a marked reduction in H3K27me3 and a corresponding upregulation of neuroendocrine-lineage transcription factors in neuroendocrine prostate cancer (NEPC) models. nih.govresearchgate.net This ability to induce rapid protein loss is critical for distinguishing the immediate, non-canonical effects of a protein from the slower, secondary consequences of altering epigenetic landscapes. nih.gov

Model System Key Findings Citations
Prostate Cancer Cells (WCM154 with dTAG-EZH2)dTAGV-1 induces rapid EZH2 degradation (within hours). nih.govresearchgate.net
Prostate Cancer Cells (WCM154 with dTAG-EZH2)Short-term (8 hours) EZH2 degradation does not affect global H3K27me3 levels. nih.govresearchgate.net
Prostate Cancer Cells (WCM154 with dTAG-EZH2)Long-term (9 days) EZH2 degradation reduces H3K27me3 and upregulates NE-lineage genes. nih.govresearchgate.net
General dTAG ApplicationEnables study of both canonical and non-canonical protein functions by separating the timing of protein loss from the loss of downstream marks. creative-biogene.comnih.gov

Elucidation of Protein Function in Fundamental Biological Processes

Beyond cancer research, dTAGV-1 is a versatile tool for dissecting the roles of proteins in essential cellular processes. The ability to induce protein loss with a temporal precision far exceeding that of genetic methods like RNAi or CRISPR allows for the study of proteins whose functions are critical for cell survival or development, where slower depletion might be lethal or trigger compensatory mechanisms that obscure the primary function. nih.govnih.gov

Investigation of Essential Gene Product Roles through Rapid Depletion

Many proteins are essential for fundamental processes such as DNA replication and embryonic development. Studying the loss-of-function phenotypes of these proteins can be challenging because their genetic deletion is often lethal to the cell or organism. The dTAG system circumvents this by allowing for the conditional and rapid depletion of the target protein only when the dTAGV-1 molecule is added. nih.gov

For example, this approach has been used to study components of the DNA replication machinery. oup.com By tagging essential replication factors like MCM2, CDC45, or GINS4 with the FKBP12F36V degron in human cells, researchers could induce their degradation with dTAGV-1. oup.com This led to an almost immediate halt in DNA replication. oup.com Such studies revealed that in the absence of a robust checkpoint, cells with incompletely replicated DNA could still enter mitosis, leading to abnormal chromosome segregation and cell death. oup.com

Similarly, the system has been applied in mouse models to study developmental biology. nih.gov By creating a mouse line with an FKBP12F36V tag on the essential transcription factor SOX2, researchers could induce its degradation at specific embryonic stages by administering dTAGV-1 to the pregnant mother. This resulted in embryonic defects that phenocopied those from genetic knockout studies, demonstrating the power of this chemical-genetic approach to study essential gene functions in vivo with precise temporal control. nih.gov

Target Protein Model System Key Findings of Rapid Depletion Citations
MCM2, CDC45, GINS4HEK293A CellsRapid depletion caused immediate disruption of DNA replication and subsequent mitotic catastrophe. oup.com
NELFBMouse Embryonic Stem CellsUsed to establish and validate the in vivo dTAG system for essential proteins. ed.ac.uknih.gov
SOX2Mouse EmbryosIn vivo degradation at E7.5 led to developmental defects, mimicking genetic knockout phenotypes. nih.gov

Functional Characterization of Transcription Factors (e.g., ZNF24, Sox11)

Transcription factors (TFs) are master regulators of gene expression, and their precise levels are often critical for determining cell fate and function. The dTAG system offers a unique advantage for studying TFs, as it allows not only for rapid depletion but also for tunable control over protein levels by varying the concentration of dTAGV-1. biorxiv.org

This approach was used to study the dosage sensitivity of the transcription factor SOX9 in human embryonic stem cell-derived cranial neural crest cells (CNCCs). By treating SOX9-tagged cells with a dilution series of dTAGV-1, researchers could achieve distinct and reproducible SOX9 concentrations, allowing them to study how gene expression and chromatin accessibility respond to graded changes in TF levels. biorxiv.org

In other studies, dTAGV-1 was used for the rapid loss-of-function analysis of specific TFs. For instance, the zinc finger protein ZNF24 was endogenously tagged with FKBP12F36V in human haploid cells. researchgate.net A 30-minute exposure to dTAGV-1 resulted in a near-complete reduction in ZNF24 protein levels, enabling the study of its immediate impact on the regulation of transposable elements. researchgate.net Similarly, the TF Sox11 was tagged to investigate its role in TGF-β-induced epithelial-mesenchymal transition (EMT) in intestinal organoid models. The ability to specifically degrade the Sox11-tag fusion protein with dTAGV-1 was crucial for confirming the specificity of antibodies and for demonstrating that Sox11 is necessary for the observed phenotypic changes. researchgate.net

Transcription Factor Model System Key Application & Findings Citations
ZNF24Human Haploid (HAP1) CellsRapid (~30 min) depletion of ZNF24 to investigate its role in regulating transposable elements. researchgate.net
Sox11Intestinal OrganoidsDegradation of Sox11-HA fusion confirmed its necessity for TGF-β-induced partial EMT. researchgate.net
SOX9Human Embryonic Stem Cell-derived CNCCsTunable degradation using varying dTAGV-1 concentrations to study TF dosage sensitivity. biorxiv.org

Studies on the Role of Specific Proteins in Secretory Pathway Regulation (e.g., METTL9)

Recent research has employed dTAGV-1 to investigate the functions of proteins involved in fundamental cellular processes, such as the secretory pathway. One such protein is Methyltransferase-like 9 (METTL9), an enzyme known to catalyze the N1-methylation of histidine residues on target proteins. biorxiv.orguniprot.org

To understand the direct biological roles of METTL9, particularly during neural development where it is highly expressed, researchers have utilized an inducible degradation system. biorxiv.orgresearchgate.net In this approach, mouse embryonic stem cells (mESCs) were engineered using CRISPR/Cas9 to endogenously tag METTL9 with the FKBP12F36V-FLAG degron tag. researchgate.netbiorxiv.org The addition of dTAGV-1 to these cells specifically recruits the VHL E3 ubiquitin ligase to the METTL9-FKBP12F36V fusion protein, leading to its rapid ubiquitination and subsequent degradation by the proteasome. biorxiv.org

Studies using this dTAGV-1-mediated degradation of METTL9 revealed a crucial, non-catalytic function for the protein in maintaining the integrity of the secretory pathway. biorxiv.orgresearchgate.net Acute depletion of METTL9 resulted in Golgi fragmentation, indicating its role in interacting with key regulators of cellular transport and endocytosis. researchgate.netbiorxiv.orgresearchgate.net This discovery has linked METTL9 to the essential maintenance of the secretory system, a function vital for processes like neural development. biorxiv.org

Table 1: Research Findings on METTL9 Degradation via dTAGV-1

Cell Line Target Protein Method Key Finding Reference(s)

Research into Proteasome-Derived Defense Peptides and Innate Immunity (e.g., PPP1CB, PSMG2)

The dTAGV-1 system has been instrumental in exploring novel mechanisms of innate immunity, specifically the generation of proteasome-derived defense peptides (PDDPs). nih.govresearchgate.net This research challenges the traditional view that proteasomal degradation's primary immune function is for antigen presentation. researchgate.net

In these studies, the dTAG system was used to induce the degradation of specific proteins to see if their breakdown products possessed antimicrobial properties. nih.govyuntsg.com Researchers engineered cells to express Protein Phosphatase 1 Catalytic Subunit Beta (PPP1CB) fused to the FKBP12F36V tag. nih.govresearchgate.net Upon treatment with dTAGV-1, the dTAG-PPP1CB fusion protein was targeted for proteasomal degradation. nih.govyuntsg.com

The key finding was that the conditioned medium from cells undergoing dTAGV-1-induced PPP1CB degradation could inhibit the growth of bacteria such as S. enterica. nih.govresearchgate.net Furthermore, pre-incubating cells with dTAGV-1 to activate PPP1CB degradation significantly reduced intracellular bacterial infection by S. typhimurium and M. luteus. nih.gov These results suggest that the degradation of PPP1CB generates peptide fragments with antimicrobial activity, providing a cell-autonomous defense mechanism. nih.govresearchgate.net Similar dTAG-based degradation approaches have been applied to other proteins like Proteasome Assembly Chaperone 2 (PSMG2) to investigate their potential to generate PDDPs. nih.gov

Table 2: Summary of dTAGV-1 Use in PDDP Research

Target Protein Experimental System dTAGV-1 Application Outcome Reference(s)
PPP1CB A549 cells expressing dTAG-PPP1CB Induced degradation of the fusion protein Reduced intracellular growth of S. typhimurium and M. luteus. nih.govresearchgate.net

Target Validation and Drug Discovery Utility in Preclinical Settings

The dTAGV-1 molecule is a powerful tool for target validation in drug discovery, allowing for the rapid assessment of a protein's therapeutic potential before the development of a specific inhibitor. nih.govnih.gov

Many disease-driving proteins, particularly in oncology, have been considered "intractable" or "undruggable" with conventional small molecule inhibitors. nih.gov The dTAG system, utilizing dTAGV-1, provides a method to test the consequences of depleting such targets.

A prominent example is the oncogenic protein KRASG12V, a driver of various cancers, including pancreatic and lung adenocarcinoma. biorxiv.orgjci.orgbiorxiv.org Researchers have engineered cancer cell lines to express KRASG12V fused to the FKBP12F36V tag. biorxiv.orgnih.gov Treatment of these cells with dTAGV-1 led to rapid and potent degradation of the KRASG12V fusion protein. biorxiv.orgnih.gov This degradation inhibited downstream signaling pathways and suppressed cell proliferation. biorxiv.orgbiorxiv.org The specificity of this effect was confirmed as it was rescued by treatment with proteasome inhibitors or in cells with VHL knockout. biorxiv.orgnih.gov

Similarly, the EWS/FLI1 fusion protein, a driver of Ewing sarcoma that has been recalcitrant to degradation by CRBN-recruiting dTAG molecules, was successfully degraded using the VHL-recruiting dTAGV-1. researchgate.netmdpi.com This demonstrated that dTAGV-1 can overcome limitations of other degraders and expand the range of targets that can be validated. researchgate.netresearchhub.com

The selective nature of dTAGV-1 for the FKBP12F36V tag and its recruitment of the VHL E3 ligase make it highly suitable for studies involving the simultaneous degradation of multiple targets. researchgate.netbiorxiv.org This is particularly relevant for exploring combination therapies that could overcome drug resistance or enhance therapeutic efficacy.

Researchers have demonstrated that dTAGV-1 can be used effectively in combination with a CRBN-recruiting degrader without causing substrate competition between the two E3 ligase systems. biorxiv.org In one study, dTAGV-1 was co-administered with THAL-SNS-032, a degrader that targets CDK9 to the CRBN E3 ligase. biorxiv.org The results showed pronounced and comparable degradation of both the FKBP12F36V-tagged protein and CDK9, similar to levels seen when each degrader was used alone. biorxiv.orgresearchgate.net This capability allows for the preclinical exploration of dual-degrader strategies to investigate synergistic effects and complex biological pathways. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
dTAGV-1 (hydrochloride)
dTAGV-1-NEG
METTL9
PPP1CB
PSMG2
KRASG12V
EWS/FLI1
THAL-SNS-032
CDK9
Carfilzomib (B1684676)
MLN4924
Lenalidomide
dTAG-13

Specificity and Control Considerations in Dtagv 1 Hydrochloride Research

Demonstration of Exclusively FKBP12(F36V)-Specific Protein Degradation

The dTAGV-1 molecule is engineered for high-affinity and selective binding to the F36V mutant of the FKBP12 protein. tocris.com This specificity is a cornerstone of the dTAG platform, as it allows for the targeted degradation of a protein of interest without affecting the endogenous, wild-type FKBP12 (FKBP12(WT)). nih.gov

Initial in vitro experiments using a dual-luciferase reporter system in 293FT cells demonstrated the potent and selective degradation of FKBP12(F36V)-Nluc fusion proteins by dTAGV-1, with no discernible effect on FKBP12(WT)-Nluc. biorxiv.orgmedchemexpress.com This selectivity is crucial as it minimizes the potential for confounding effects arising from the degradation of the endogenous FKBP12 protein, which is involved in various cellular processes.

The mechanism of action involves the formation of a ternary complex between the VHL E3 ligase, dTAGV-1, and the FKBP12(F36V)-tagged protein. researchgate.net This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. bio-techne.com The specificity of dTAGV-1 for the FKBP12(F36V) mutant ensures that this degradation cascade is initiated only for the tagged protein of interest. axispharm.com

Research has further validated this specificity across different cellular contexts. For instance, in PATU-8902 pancreatic ductal adenocarcinoma cells, dTAGV-1 effectively degraded LACZ-FKBP12(F36V) fusion proteins. biorxiv.org The ability of dTAGV-1 to degrade fusion proteins that were resistant to degradation by CRBN-recruiting dTAG molecules, such as EWS/FLI in Ewing sarcoma cells, further highlights its utility and specific mode of action. biorxiv.orgtocris.com

Table 1: Degradation Specificity of dTAGV-1

Cell LineTarget ProteindTAGV-1 EffectWild-Type FKBP12 EffectReference
293FTFKBP12(F36V)-NlucPotent DegradationNo Effect biorxiv.orgmedchemexpress.com
PATU-8902LACZ-FKBP12(F36V)Effective DegradationNot Assessed biorxiv.org
EWS502FKBP12(F36V)-EWS/FLISelective DegradationNot Assessed tocris.combio-techne.com

Proteome-Wide Assessment of On-Target and Off-Target Degradation Events

While initial assays demonstrate high specificity, a comprehensive understanding of a degrader's effects requires a proteome-wide assessment. Mass spectrometry-based proteomics is a powerful tool for identifying both the intended on-target degradation and any unintended off-target effects.

Studies employing quantitative mass spectrometry have been conducted to evaluate the global protein changes following dTAGV-1 treatment. In experiments with PATU-8902 cells expressing LACZ-FKBP12(F36V), multiplexed quantitative mass spectrometry revealed that the only protein significantly degraded upon dTAGV-1 treatment was the intended target, LACZ-FKBP12(F36V). researchhub.com This provides strong evidence for the high on-target specificity of dTAGV-1.

Furthermore, in studies investigating the degradation of FKBP12(F36V)-EWS/FLI in Ewing sarcoma cells, quantitative proteomics confirmed the pronounced loss of the fusion protein after dTAGV-1 treatment. researchhub.com Analysis of the downstream effects revealed changes in known EWS/FLI target proteins, such as NKX2-2, which is consistent with the on-target activity of dTAGV-1. researchhub.com Importantly, these proteomic analyses have not revealed significant, widespread off-target degradation of other cellular proteins. biologists.com The absence of significant off-target effects is a critical feature of dTAGV-1, as it ensures that the observed cellular phenotypes are a direct consequence of the degradation of the protein of interest. nih.gov

Importance of Negative Control Compounds (e.g., dTAGV-1-NEG) in Experimental Design and Interpretation

To rigorously validate that the observed biological effects are due to the specific degradation of the target protein, the use of a negative control compound is essential. For dTAGV-1, the corresponding negative control is dTAGV-1-NEG. tocris.comrndsystems.com

dTAGV-1-NEG is a diastereomer of dTAGV-1. biorxiv.orgapexbt.com This subtle structural change renders it unable to bind to the VHL E3 ligase. biorxiv.orgresearchhub.com As a result, dTAGV-1-NEG cannot form the ternary complex necessary for ubiquitination and degradation, even though it can still bind to the FKBP12(F36V) tag. biorxiv.org

In experimental setups, dTAGV-1-NEG serves as a crucial tool to differentiate between the effects of target degradation and other potential non-specific or off-target effects of the chemical scaffold. bio-techne.commedkoo.com Studies have consistently shown that dTAGV-1-NEG has no degradation activity on either FKBP12(F36V)-Nluc or FKBP12(WT)-Nluc fusion proteins. biorxiv.orgresearchgate.net When used alongside dTAGV-1, any biological phenotype observed with dTAGV-1 but not with dTAGV-1-NEG can be confidently attributed to the degradation of the FKBP12(F36V)-tagged protein. biorxiv.org

Emerging Research Avenues and Future Prospects for Dtagv 1 Hydrochloride

Strategies for Enhancing Degradation Efficiency and Fine-Tuning Kinetics

Optimizing the performance of dTAGV-1 is a key area of research, with efforts centered on improving its degradation efficiency and allowing for more precise control over the kinetics of protein removal. The initial development of dTAGV-1 involved screening a series of analogs with varied VHL-binding ligands and linker compositions to identify the most potent and selective molecule. nih.govbiorxiv.org This foundational work highlights that the rational modification of the three components of this proteolysis-targeting chimera (PROTAC)—the FKBP12F36V ligand, the VHL ligand, and the connecting linker—is the primary strategy for enhancement.

Research has shown that the kinetics of degradation can vary depending on the specific target protein fused to the FKBP12F36V tag. nih.gov For instance, while some tagged proteins are significantly degraded within an hour of treatment, others may require four to eight hours for near-complete removal. nih.gov This variability suggests that the cellular location, abundance, and intrinsic stability of the target protein can influence the efficiency of the dTAGV-1-induced ternary complex formation and subsequent proteasomal degradation. Future strategies may involve creating a panel of dTAGV-1 variants with different linkers to fine-tune the degradation kinetics for specific target proteins, allowing researchers to modulate protein levels with greater temporal precision.

Expansion of dTAGV-1 (hydrochloride) Applications to Novel Biological Systems and Disease Contexts

A major strength of the dTAG system, and dTAGV-1 in particular, is its versatility in studying a wide range of proteins across diverse biological contexts. creative-biogene.com Researchers have successfully applied this technology to investigate the roles of specific proteins in various diseases, particularly cancer. dTAGV-1 has proven effective in degrading fusion proteins that were resistant to first-generation, CRBN-mediated degradation, such as EWS/FLI, the oncogenic driver of Ewing sarcoma. nih.govbiorxiv.org Inducing the degradation of FKBP12F36V-EWS/FLI with dTAGV-1 led to a rapid decrease in downstream target proteins like NKX2-2 and produced significant anti-proliferative effects in Ewing sarcoma cells. biorxiv.org

The application of dTAGV-1 has also been extended to other cancer models and proteins of interest. In pancreatic ductal adenocarcinoma (PDAC) models, dTAGV-1 treatment resulted in the rapid and potent degradation of oncogenic KRASG12V, leading to a collapse in downstream signaling and reduced cell proliferation. nih.govbiorxiv.orgselleckchem.com This demonstrates that VHL can be effectively co-opted to target key cancer drivers. The system's modularity allows for its application in a wide array of research areas, enabling functional genomics studies and the validation of potential therapeutic targets. axispharm.com

Below is a table summarizing selected applications of dTAGV-1 in various research contexts:

Target ProteinDisease/Biological ContextCell LineKey Finding
FKBP12F36V-EWS/FLI Ewing SarcomaEwing Sarcoma CellsdTAGV-1 selectively degrades the fusion protein, inhibits cell proliferation, and alters downstream target expression. biorxiv.org
FKBP12F36V-KRASG12V Pancreatic Cancer (PDAC)PATU-8902Rapid degradation of the oncoprotein diminishes cell signaling and proliferation. nih.govbiorxiv.org
FKBP12F36V-METTL9 Neural DevelopmentMouse Embryonic Stem CellsUsed to induce rapid degradation to study the protein's role in neural differentiation. researchgate.net
ZNF24-FKBP12F36V Functional GenomicsHAP1 CellsAchieved ~99% reduction in protein levels after 30 minutes to investigate functional roles. researchgate.net
FOXO1-FKBP12F36V B-lymphoid CancerB-lymphoid CellsUsed as a chemical protein degradation model to confirm the contribution of FOXO1 to the cytotoxic effect of another inhibitor. researchgate.net

Structural and Biophysical Characterization of dTAGV-1 (hydrochloride)-Induced Ternary Complexes

The efficacy of dTAGV-1 is dependent on its ability to promote the formation of a stable ternary complex between the FKBP12F36V-tagged protein of interest (POI) and the VHL E3 ligase complex. nih.govresearchgate.net The study of these drug-induced complexes is crucial for understanding the molecular basis of their activity and for the rational design of improved degraders. Biophysical and structural biology approaches are the cornerstones for characterizing these interactions. nih.gov

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural snapshots of the ternary complex, revealing the specific protein-protein and protein-drug interactions that confer stability and cooperativity. nih.govrsc.org Biophysical assays, including Time-Resolved Fluorescence Energy Transfer (TR-FRET) and native mass spectrometry, are used to quantify the affinity and stability of the complex in solution. nih.govrsc.org These methods are essential for determining key parameters like cooperativity, which measures how much the binding of one protein to the degrader enhances the binding of the second protein. nih.gov While specific structural data for the dTAGV-1-induced complex are part of ongoing research, insights from the broader field of PROTACs and molecular glues emphasize the importance of such studies. nih.govnih.gov Understanding the structural and biophysical drivers of ternary complex formation will enable the design of next-generation degraders with enhanced potency and selectivity. nih.gov

Integration of dTAGV-1 (hydrochloride) into High-Throughput Screening Platforms for Chemical Genetics

The dTAG system is an ideal tool for chemical genetics, an approach that uses small molecules to study protein function on a large scale. drugdiscoverychemistry.com The rapid and highly specific nature of dTAGV-1-mediated degradation allows for the acute depletion of a target protein, enabling researchers to observe the immediate consequences of its loss. nih.govresearchgate.net This provides a temporal advantage over genetic methods like CRISPR-Cas9 or RNA interference. creative-biogene.com

The dTAGV-1 system can be integrated into high-throughput screening (HTS) platforms to accelerate target validation and functional genomics studies. tocris.com For example, libraries of cell lines, each with a different endogenous protein tagged with FKBP12F36V via CRISPR-mediated knock-in, could be generated. These cell lines can then be treated with dTAGV-1 in a multi-well format, and various phenotypic or molecular readouts can be measured using automated assays. tocris.com The initial identification of dTAGV-1 itself relied on a luciferase-based reporter system amenable to screening, demonstrating the platform's compatibility with HTS. nih.govbiorxiv.org Such an approach would allow for the systematic interrogation of the functions of numerous proteins in parallel, significantly accelerating the identification of novel therapeutic targets. axispharm.com

Development of Next-Generation dTAGV-1 (hydrochloride) Derivatives with Modified Properties for Advanced Research Tools

While dTAGV-1 is a powerful and optimized tool, the development of derivatives with modified properties remains an active area of research to further expand the capabilities of the dTAG platform. biorxiv.orgdrugdiscoverychemistry.com Future iterations could focus on enhancing physicochemical properties to improve characteristics such as cell permeability or oral bioavailability for in vivo studies. drugdiscoverychemistry.com

Another avenue of development involves creating derivatives that recruit different E3 ligases. The current dTAG system relies on recruiting either CRBN (with molecules like dTAG-13) or VHL (with dTAGV-1). creative-biogene.comresearchgate.net Expanding the repertoire of available E3 ligases could overcome potential resistance mechanisms or context-dependent limitations in degradation efficiency observed between different ligases. biorxiv.org Furthermore, the development of "phototunable" or conditionally activated dTAGV-1 derivatives could offer even greater spatiotemporal control over protein degradation. These next-generation tools would provide researchers with an increasingly sophisticated toolkit to dissect complex biological processes with unparalleled precision. drugdiscoverychemistry.com

Q & A

Q. What are the key pharmacological advantages of dTAGV-1 hydrochloride over earlier dTAG molecules like dTAG-13?

this compound exhibits enhanced pharmacokinetic properties, including a longer plasma half-life, greater systemic exposure, and prolonged protein degradation duration compared to dTAG-13. These improvements stem from structural optimizations that reduce off-target effects and increase specificity for FKBP12F36V-tagged proteins. For in vivo studies, the hydrochloride formulation improves solubility and bioavailability, making it suitable for sustained dosing regimens .

Q. How does this compound achieve selective degradation of FKBP12F36V-tagged proteins?

dTAGV-1 acts as a bifunctional molecule: one domain binds the FKBP12F36V mutant, while the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This proximity induces ubiquitination and subsequent proteasomal degradation of the tagged protein. Specificity is ensured by the FKBP12F36V mutation, which creates a unique binding pocket absent in wild-type FKBP12. Validation via Digital Western Blot confirms dose-dependent degradation efficiency .

Q. What in vivo considerations should guide dosing regimen design for this compound?

Dosing should account for the compound’s extended half-life (~6–8 hours in mice) and tissue penetration. Preclinical studies recommend starting with a single bolus dose (e.g., 10 mg/kg) followed by maintenance doses every 12–24 hours to sustain target degradation. Pharmacodynamic monitoring via immunoblotting of target protein levels in tissues is critical to optimize efficacy and minimize toxicity .

Advanced Research Questions

Q. How can researchers optimize time-course experiments to capture dynamic effects of dTAGV-1-induced protein degradation?

Time-course experiments should include multiple early time points (e.g., 1, 2, 4 hours post-treatment) to track rapid degradation kinetics, as SPT5 degradation occurs within 1 hour at 125 nM . Later time points (24–72 hours) are necessary to assess downstream effects, such as transcriptional changes or cell viability (e.g., resazurin assays). Parallel sampling of protein (immunoblot) and RNA (RNA-seq) ensures comprehensive profiling .

Q. What analytical approaches are recommended for resolving contradictory results in dose-response studies using this compound?

Combine orthogonal methods:

  • Digital Western Blot : Quantifies target protein levels with high sensitivity, distinguishing degradation efficiency between compounds (e.g., dTAGV-1 vs. dTAG-13) .
  • Flow cytometry : Validates single-cell heterogeneity in protein expression (e.g., SOX9 levels in CNCCs) .
  • Proteomics : Label-free mass spectrometry identifies off-target effects, as shown in GNB1L degradation studies where PIKKs were selectively downregulated .

Q. How should chromatin accessibility data from ATAC-seq be integrated with proteomic profiles when studying transcription factor titration with dTAGV-1?

Use principal component analysis (PCA) on ATAC-seq data to identify chromatin regions sensitive to TF dosage (e.g., SOX9). Correlate these regions with proteomic changes using regression models. Nonlinear relationships in TF concentration effects (e.g., AICc values) highlight buffered versus sensitive regulatory elements, requiring mechanistic validation via CRISPR-interference .

Q. What validation strategies are critical when combining dTAGV-1-mediated degradation with CRISPR screening approaches?

  • Dual-tagging : Engineer cells with both FKBP12F36V tags and fluorescent reporters (e.g., mNeonGreen) to monitor degradation and phenotypic outcomes simultaneously .
  • Rescue experiments : Reintroduce wild-type or degradation-resistant mutants to confirm on-target effects, as demonstrated in GNB1L-PIKK pathway studies .
  • Kinase activity profiling : KSEA (Kinase-Substrate Enrichment Analysis) identifies signaling cascades perturbed post-degradation .

Q. How can researchers differentiate direct transcriptional effects from secondary compensation mechanisms in dTAGV-1 perturbation studies?

Employ PRO-Seq or TT-seq to measure nascent transcription within 4–6 hours of degradation, capturing immediate effects (e.g., Gdown1 depletion showed no direct transcriptional changes, implicating secondary mechanisms). Pair with ATAC-seq to link chromatin remodeling to later transcriptional adaptations. Control for batch effects via replicate-matched experimental designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.